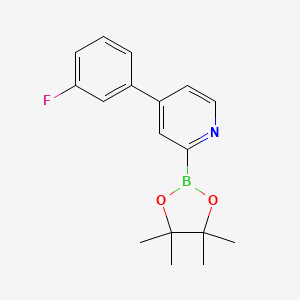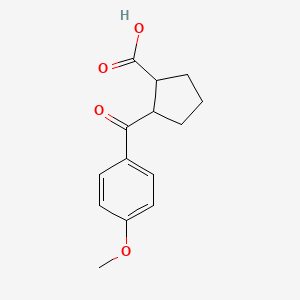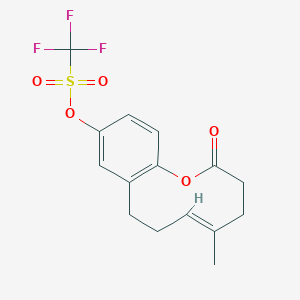
(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, a pyrrolidine ring, and several functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the condensation of 2-aminobenzamide with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Fluoro and Hydroxy Groups: The 5-fluoro-2-hydroxyphenyl group can be introduced via electrophilic aromatic substitution reactions using fluorinating agents and hydroxylation reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors such as amino acids or amines.
Coupling Reactions: The final coupling of the quinazoline core with the pyrrolidine ring and the tert-butyl group can be achieved using peptide coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, using oxidizing agents like PCC or KMnO4.
Reduction: Reduction reactions can occur at the quinazoline core or the pyrrolidine ring using reducing agents such as NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluoro and hydroxy positions.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, H2O2
Reducing Agents: NaBH4, LiAlH4
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Quinones, carboxylic acids
Reduction Products: Alcohols, amines
Substitution Products: Halogenated derivatives, substituted quinazolines
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure and functional groups.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, useful in drug design and development.
Medicine
Drug Development:
Diagnostic Tools: Use in the development of diagnostic agents due to its unique chemical properties.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of other complex organic compounds.
Pharmaceutical Manufacturing:
作用機序
The mechanism of action of (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to inhibition or modulation of their activity. The quinazoline core and pyrrolidine ring play crucial roles in these interactions.
類似化合物との比較
Similar Compounds
- (3S,4R)-tert-butyl 3-((2-(5-chloro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (3S,4R)-tert-butyl 3-((2-(5-bromo-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
Uniqueness
The presence of the 5-fluoro-2-hydroxyphenyl group in (3S,4R)-tert-butyl 3-((2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl)amino)-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate distinguishes it from similar compounds. This fluorine substitution can significantly impact the compound’s reactivity, binding affinity, and overall biological activity, making it unique in its class.
特性
分子式 |
C28H35FN4O6 |
|---|---|
分子量 |
542.6 g/mol |
IUPAC名 |
tert-butyl (3S,4R)-3-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxyquinazolin-4-yl]amino]-4-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H35FN4O6/c1-27(2,3)39-26(35)33-13-18(28(4,5)36)20(14-33)31-24-16-11-22(37-6)23(38-7)12-19(16)30-25(32-24)17-10-15(29)8-9-21(17)34/h8-12,18,20,34,36H,13-14H2,1-7H3,(H,30,31,32)/t18-,20-/m1/s1 |
InChIキー |
QUTNZBPKXWUQFD-UYAOXDASSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O |
正規SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B14117170.png)

![1-methyl-7,8-diphenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14117191.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117197.png)


![4-[[4-[(2-Hydroxynaphthalen-1-yl)diazenyl]-3-sulfanylphenyl]diazenyl]benzenesulfonate](/img/structure/B14117205.png)
![4-bromo-2-methyl-5-[(1-methyl-5-phenylpiperidin-3-yl)amino]pyridazin-3-one](/img/structure/B14117207.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B14117228.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14117248.png)
